molecular formula C14H21NO4 B13537467 8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid

8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid

Katalognummer: B13537467
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: YCBAEBHFYAXZKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid is a complex organic compound with the molecular formula C14H21NO4. This compound is characterized by its unique tricyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. The presence of the Boc group makes this compound particularly interesting for various synthetic and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3210,2,7]octane-1-carboxylicacid typically involves multiple steps One common method starts with the preparation of the tricyclic core, which can be achieved through a Diels-Alder reaction followed by various functional group transformations

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially for replacing the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Tert-butyl chloroformate and triethylamine for Boc protection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The tricyclic structure provides stability and rigidity, making it a valuable scaffold for drug design and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Aminotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid: Lacks the Boc protecting group, making it more reactive.

    8-{[(Methoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid: Contains a methoxycarbonyl group instead of a Boc group, affecting its reactivity and stability.

Uniqueness

The presence of the Boc group in 8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid provides unique advantages in synthetic chemistry, such as increased stability and selective deprotection. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H21NO4

Molekulargewicht

267.32 g/mol

IUPAC-Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]tricyclo[3.2.1.02,7]octane-1-carboxylic acid

InChI

InChI=1S/C14H21NO4/c1-13(2,3)19-12(18)15-10-7-4-5-8-9(6-7)14(8,10)11(16)17/h7-10H,4-6H2,1-3H3,(H,15,18)(H,16,17)

InChI-Schlüssel

YCBAEBHFYAXZKN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1C2CCC3C1(C3C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.